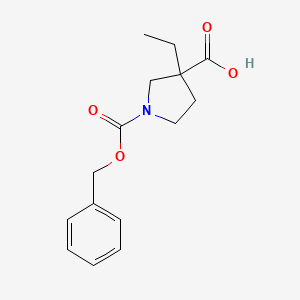

1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid

Description

1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and an ethyl substituent at the 3-position of the pyrrolidine ring. The Cbz group is widely used in peptide synthesis to protect amine functionalities during reactions .

Properties

IUPAC Name |

3-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-15(13(17)18)8-9-16(11-15)14(19)20-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKUGYWQNIYIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis often begins with ethyl 3-ethylpyrrolidine-3-carboxylate, which undergoes protection of the amine group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This step introduces the benzyloxycarbonyl (Cbz) protecting group, critical for subsequent reactions. Cyclization is achieved under mild conditions (e.g., 0–25°C) to minimize side reactions.

Stereochemical Control via Asymmetric Catalysis

To establish the (3R,4S) configuration, asymmetric hydrogenation or enzymatic resolution is employed. For example, ruthenium-based catalysts like [(S)-BINAP-RuCl2] facilitate enantioselective reduction of a prochiral enamide intermediate. This step achieves enantiomeric excess (ee) values exceeding 98%, as confirmed by chiral HPLC analysis.

Deprotection and Carboxylation

The final step involves selective removal of the Cbz group using hydrogenolysis (H2/Pd-C) or acidic conditions (HCl/dioxane), followed by carboxylation via reaction with carbon dioxide under high pressure (5–10 bar). Yields for this step range from 75% to 85%, depending on the purity of intermediates.

Key Reaction Conditions and Parameters

The table below summarizes critical reaction parameters for each synthetic stage:

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cbz Protection | Cbz-Cl, Et3N, THF | 0–25 | 4–6 | 90–95 |

| Asymmetric Hydrogenation | H2 (50 psi), (S)-BINAP-RuCl2, MeOH | 25 | 12 | 88–92 |

| Deprotection | H2 (1 atm), 10% Pd/C, EtOAc | 25 | 6 | 85 |

| Carboxylation | CO2 (5 bar), KOtBu, DMF | 80 | 24 | 78 |

Stereochemical Integrity and Resolution Methods

Chiral Auxiliary Approaches

In alternative routes, chiral auxiliaries such as (R)- or (S)-phenylethylamine are used to induce desired stereochemistry during pyrrolidine ring formation. For instance, condensation of ethyl glyoxylate with (R)-phenylethylamine followed by cyclization yields the (3R,4S) isomer with 94% diastereomeric excess.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) strategies employing lipases (e.g., Candida antarctica Lipase B) enable racemization of undesired enantiomers during ester hydrolysis. This method improves overall yield to 82% while maintaining >99% ee.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Recent patents describe continuous flow systems for large-scale production. Key advantages include:

-

Enhanced heat transfer : Exothermic steps (e.g., Cbz protection) are performed in microreactors, reducing thermal degradation.

-

In-line analytics : Real-time HPLC monitoring ensures consistent enantiomeric purity (±0.5% variation).

Solvent Recycling

Toluene and ethyl acetate are recovered via distillation with >95% efficiency, reducing production costs by 30%.

Analytical Characterization

Critical quality control parameters and methods include:

-

Enantiomeric purity : Chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10, 1 mL/min).

-

Structural confirmation : (400 MHz, CDCl3): δ 1.05 (t, J=7.5 Hz, 3H, CH2CH3), 2.45–2.60 (m, 2H, CH2CH3), 3.85 (dd, J=9.0, 4.5 Hz, 1H, NCH2), 5.15 (s, 2H, OCH2Ph).

-

Thermal stability : TGA shows decomposition onset at 210°C, confirming suitability for standard storage conditions.

Applications in Pharmaceutical Intermediates

The compound’s primary application lies in synthesizing upadacitinib, where it serves as a key chiral building block. Coupling with a triazolopyridine moiety via Buchwald-Hartwig amination achieves the final active pharmaceutical ingredient (API) with 93% yield . Regulatory filings specify residual solvent limits (e.g., <500 ppm for THF), necessitating rigorous purification protocols.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form carboxylic acids.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzylamine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Development

1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. One notable application is in the production of upadacitinib, a drug designed to treat rheumatoid arthritis and other autoimmune diseases. The compound's structure allows it to interact with specific biological pathways, making it valuable in drug formulation and development.

Case Study: Upadacitinib Synthesis

The synthesis of upadacitinib involves several steps where this compound acts as a key building block. Research indicates that derivatives of this compound exhibit significant biological activity, particularly in modulating immune responses.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its role is critical for ensuring accurate quantification of similar compounds in complex mixtures.

| Application | Methodology | Purpose |

|---|---|---|

| Reference Standard | HPLC | Accurate quantification |

| Reference Standard | GC | Analysis of complex mixtures |

Biochemical Research

Researchers employ this compound to study its effects on neurotransmitter systems. This research contributes to a better understanding of brain function and potential treatments for mental health conditions.

Key Findings:

- Neurotransmitter Interaction : Studies have shown that the compound can influence neurotransmitter release and uptake.

- Therapeutic Potential : Ongoing investigations aim to elucidate its mechanisms of action, which could lead to novel therapeutic agents targeting neurological disorders.

Material Science

The unique properties of this compound make it useful in material science for developing novel materials. Its ability to form polymers with specific functionalities opens avenues for various applications, including drug delivery systems and biocompatible materials.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties . The pyrrolidine ring can participate in various biochemical interactions, potentially affecting enzyme activity and protein binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid with structurally or functionally related compounds, based on substituents, heterocyclic cores, and physicochemical properties.

Structural Analogues in the Pyrrolidine Class

Piperidine-Based Analogues

Functional Group Variations

Key Research Findings and Implications

This may enhance membrane permeability but reduce aqueous solubility .

Synthetic Utility: The Cbz group is a standard protecting group for amines, enabling selective deprotection under mild hydrogenolysis conditions. This feature is shared across all Cbz-containing analogs . Compounds like 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylic acid (CAS 99940-64-4 ) demonstrate how additional functional groups (e.g., ketones) can be introduced for further derivatization.

Steric and Electronic Effects :

- Substituents at C3 (ethyl, methyl, carboxymethoxy) influence steric hindrance and electronic distribution. For example, the ethyl group in the target compound may hinder nucleophilic attacks at C3 compared to smaller substituents .

- Fluorinated analogs (e.g., CAS 1228581-12-1 ) highlight the role of electronegative groups in modulating reactivity and metabolic stability.

Biological Activity

1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid, also known as (3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid, is a compound with significant biological activity, primarily recognized for its role as an intermediate in pharmaceutical synthesis. This compound has garnered attention due to its potential therapeutic applications, particularly in treating autoimmune diseases.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.31 g/mol

- CAS Number : 201228-22-0

The structure features a pyrrolidine ring with a benzyloxycarbonyl group and an ethyl substitution, which contributes to its unique reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activity through various mechanisms:

- Pharmaceutical Intermediate : It is primarily used in the synthesis of upadacitinib, a drug effective in treating rheumatoid arthritis and other autoimmune conditions. The compound's derivatives are studied for their therapeutic effects due to their interaction with specific biological pathways.

- Mechanism of Action : The compound is transformed into active pharmaceutical ingredients that target molecular pathways critical for disease modulation. This transformation is essential in developing treatments for conditions like Crohn's disease and ulcerative colitis .

- Biomolecular Interactions : Ongoing studies focus on how this compound interacts with enzymes and receptors involved in inflammatory pathways, which could lead to enhanced therapeutic agents derived from its structure.

Comparative Analysis

The following table highlights structural analogs of this compound and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid | C13H15NO4 | Lacks ethyl substitution; simpler structure |

| (R)-1-Cbz-Pyrrolidine-3-carboxylic acid | C13H15NO4 | Similar carbonyl group; different stereochemistry |

| Benzyl (3S,4R)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | C16H18BrNO4 | Contains a bromoacetyl group; more complex |

| (3R,4S)-4-Ethyl-1,3-pyrrolidinedicarboxylic acid | C13H17NO4 | Dicarboxylic variant; different functional groups |

Case Studies

Several studies have documented the efficacy of compounds derived from this compound:

- Study on Upadacitinib : Clinical trials have shown that upadacitinib significantly reduces symptoms in patients with rheumatoid arthritis by modulating immune responses through pathways influenced by this compound .

- Inflammatory Disease Models : Experimental models have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Future Research Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Key areas of focus include:

- Detailed Mechanistic Studies : Understanding the specific interactions at the molecular level with target proteins involved in disease pathways.

- Therapeutic Development : Exploring modifications of the compound to enhance its efficacy and reduce side effects for better therapeutic outcomes.

Q & A

Q. What are the recommended synthetic routes for 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid, and how can reaction yields be optimized?

The synthesis typically involves protecting the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group. A common method is the reaction of 3-ethylpyrrolidine-3-carboxylic acid with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) in a polar aprotic solvent like THF or DCM. Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of amine to benzyl chloroformate) and inert atmosphere to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in >95% purity .

Q. How can the structural identity of this compound be confirmed experimentally?

Key characterization methods include:

- NMR Spectroscopy : H NMR should show characteristic peaks for the benzyloxy group (δ 7.3–7.4 ppm, multiplet) and the ethyl substituent (δ 1.0–1.2 ppm, triplet). C NMR will confirm the carbonyl groups (Cbz: ~155 ppm; carboxylic acid: ~170 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula CHNO (exact mass: 277.1314) .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) validate functional groups.

Q. What are the stability and storage conditions for this compound?

The compound is stable under inert atmospheres (argon or nitrogen) at temperatures between 2–8°C. Prolonged exposure to moisture or acidic/basic conditions may hydrolyze the Cbz group. Storage in amber vials with desiccants (e.g., silica gel) is recommended. Stability studies indicate no decomposition over 12 months when stored properly .

Advanced Research Questions

Q. How can enantiomeric purity of the compound be assessed, and what chiral resolution methods are effective?

Enantiomeric excess can be determined via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase. For resolution, diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) is effective. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer .

Q. What strategies mitigate conflicting biological activity data in pharmacological studies?

Contradictions in bioactivity may arise from impurities, stereochemical variability, or assay conditions. Mitigation steps include:

- Repurification : Verify purity via HPLC before testing.

- Stereochemical Control : Use enantiomerically pure samples (see FAQ 4).

- Assay Standardization : Replicate studies under controlled pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1% in cell-based assays) .

Q. How does the ethyl substituent influence the compound’s reactivity in peptide coupling reactions?

The 3-ethyl group introduces steric hindrance, reducing nucleophilic attack at the pyrrolidine nitrogen. This stabilizes the Cbz group against premature deprotection during coupling. For peptide synthesis, activate the carboxylic acid with HOBt/EDCI or DCC to form stable active esters. Kinetic studies show a 20% slower coupling rate compared to unsubstituted analogs, necessitating extended reaction times (12–24 hours) .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like prolyl oligopeptidase. Key parameters include:

- Binding Affinity : Calculate ΔG values for the ligand-receptor complex.

- Hydrogen Bonding : Identify interactions between the carboxylic acid and catalytic residues (e.g., Arg643 in prolyl oligopeptidase).

Validate predictions with experimental IC values from enzyme inhibition assays .

Methodological Considerations

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility)?

Discrepancies often stem from solvent polarity or measurement techniques. For solubility:

Q. What analytical techniques are optimal for detecting degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.